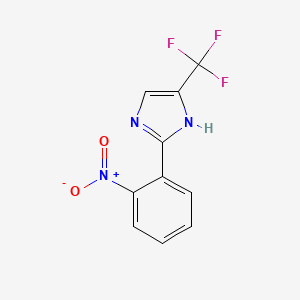

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole

Description

Overview of Imidazole (B134444) Scaffold Prominence in Chemical and Biological Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in the realm of chemical and biological research. nih.govnih.gov This prominence stems from its presence in a vast array of biologically essential molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. researchgate.nettsijournals.com The unique electronic properties of the imidazole nucleus, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow it to interact with a wide range of biological targets. nih.gov

In medicinal chemistry, the imidazole scaffold is a common feature in numerous therapeutic agents with a broad spectrum of activities. doaj.org These include antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org The versatility of the imidazole ring allows for the synthesis of a diverse library of derivatives, where substitutions at various positions on the ring can fine-tune the molecule's steric and electronic properties, thereby optimizing its pharmacological profile. researchgate.net

Contextualizing 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole within Heterocyclic Chemistry Research

The compound this compound is a specific derivative that combines three key structural motifs: the imidazole core, a 2-nitrophenyl group, and a trifluoromethyl group. Each of these components is known to impart distinct properties that are of significant interest in heterocyclic chemistry research.

The 2-nitrophenyl substituent introduces a nitro group, which is a strong electron-withdrawing group. Nitroaromatic compounds, including nitroimidazoles, are a well-established class of compounds with significant biological activities, particularly as antimicrobial and anticancer agents. mdpi.comopenmedicinalchemistryjournal.com The biological action of many nitroimidazoles is linked to the reduction of the nitro group under hypoxic conditions, a characteristic often found in solid tumors and anaerobic microorganisms. researchgate.netnih.gov

The trifluoromethyl (CF3) group is another critical substituent in modern drug design. rsc.orgnih.gov Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and bioavailability. rsc.orgmdpi.com The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the imidazole N-H and modulate the molecule's binding affinity to biological targets. rsc.org

Therefore, the combination of these three moieties in this compound suggests a compound with potential for multifaceted biological activity, making it a compelling subject for academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-3-1-2-4-7(6)16(17)18/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNHRFCXLJSWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Interactive Data Table: Physicochemical Properties of a Structurally Related Compound

| Property | Value | Reference |

| Chemical Formula | C10H6F3N3O2 | guidechem.com |

| Molecular Weight | 257.17 g/mol | guidechem.com |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF | Inferred |

Note: The data in this table is for the related compound 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole and is provided for illustrative purposes only.

Exploration of Structure Activity Relationships Sar in Imidazole Analogues

Design Principles for Modulating Molecular Interactions through Structural Variations

The design of bioactive imidazole (B134444) analogues hinges on principles that aim to optimize interactions with a specific biological target. These strategies involve modifying the imidazole core and its substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.

A primary design principle is molecular hybridization , which involves combining the imidazole core with other pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic activity. acs.org This approach can lead to compounds that interact with multiple targets or improve binding within a single target site. For instance, designing imidazole-1,2,3-triazole hybrids is a strategy driven by the goal of enhancing the solubility and bioavailability of the resulting products, which is critical for crossing cell membranes to reach a target. nih.gov

Another key principle is the strategic introduction of functional groups that can form specific, high-affinity interactions with the target protein. The two nitrogen atoms of the imidazole ring are particularly important as they can act as hydrogen bond donors and acceptors, and the ring itself can participate in π-π stacking and hydrophobic interactions. nih.govnih.gov The therapeutic potential of imidazole derivatives can be fine-tuned by altering substituents to modulate these interactions. For example, in a series of imidazole-based pyrimidine (B1678525) hybrids designed as carbonic anhydrase inhibitors, different substitutions led to varying inhibitory activities and selectivities against different enzyme isoforms (hCA-II and hCA-IX). mdpi.com

Furthermore, the concept of isosteric replacement is often employed, where a part of the molecule is replaced by a group with similar physical or chemical properties. The imidazole nucleus itself is considered an important isostere for other heterocycles like triazole, pyrazole, and oxazole, allowing chemists to explore a wider chemical space while maintaining core binding features. nih.govresearchgate.net Structural variations, such as inserting flexible linkers like a thiomethylene bridge between the imidazole and another moiety, can also be used to achieve optimal orientation of the pharmacophores within the receptor's binding pocket. nih.gov

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of imidazole derivatives is highly sensitive to the placement and electronic nature of substituents on the scaffold. The specific substitution pattern of 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole, with a nitrophenyl group at C2 and a trifluoromethyl group at C5, exemplifies the strategic placement of potent pharmacophoric elements.

Substituent Effects:

Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a common substituent in medicinal chemistry used to enhance a drug candidate's properties. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly impact metabolic stability, membrane permeability, and binding affinity. mdpi.comhovione.com Replacing a methyl group with a trifluoromethyl group can deactivate an aromatic ring, blocking metabolic hotspots and potentially increasing the drug's half-life. mdpi.com This substitution often leads to increased lipophilicity, which can improve in vivo uptake and transport. mdpi.com Studies have shown that the -CF3 group can contribute to enhanced binding energy, particularly through favorable electrostatic interactions. acs.org In a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives, substitutions on the benzimidazole (B57391) ring, in addition to the C2-trifluoromethyl group, led to compounds with potent antiparasitic activity. nih.gov

Nitroaryl (-C6H4NO2) Group: The nitro group, especially on an aromatic ring, is a strong electron-withdrawing group that is crucial for the activity of many antimicrobial agents. jocpr.combrieflands.com The biological mechanism often involves the reduction of the nitro group within the target cell to form reactive radical species that induce cellular damage. jocpr.com The presence of a nitroaryl moiety is often considered essential for the antimicrobial activity of nitroheterocyclic compounds. brieflands.com For example, the substitution of methyl and nitro groups at the 2- and 4-positions, respectively, on the imidazole ring has been shown to increase antibacterial activity. mdpi.com The placement of the nitro group on the phenyl ring at the C2 position of the imidazole core in this compound suggests a potential for bioreductive activation, a common mechanism for nitroaromatic drugs.

The interplay between the electron-withdrawing trifluoromethyl group at C5 and the nitrophenyl group at C2 defines the unique electronic and steric landscape of this compound, which in turn governs its potential biological activity profile.

Table 1: Effect of Phenyl Ring Substitution on the Anticancer Activity of Imidazole-Pyridine Hybrids against MCF-7 Breast Cancer Cell Line. This table illustrates the principle of substituent effects on biological activity, using data from a study on related imidazole compounds.

| Compound | Substitution on Phenyl Rings at C4/C5 | IC₅₀ (µM) at 24h |

| 5a | 4,4'-dimethyl | 45.31 ± 1.11 |

| 5c | 4,4'-dimethoxy | 43.46 ± 1.08 |

| 5d | 4,4'-dichloro | 48.21 ± 1.15 |

| 5e | 4,4'-difluoro | 49.34 ± 1.19 |

| Data sourced from a study on imidazole–pyridine hybrid molecules, demonstrating how different electron-donating and electron-withdrawing groups on the phenyl substituents of an imidazole core can modulate cytotoxic activity. acs.org |

Rational Design and Combinatorial Chemistry Approaches for Novel Imidazole Scaffolds

The discovery of novel imidazole-based therapeutic agents has been significantly accelerated by modern drug design strategies, including rational design and combinatorial chemistry. nih.govacs.org These approaches allow for a more systematic and efficient exploration of the vast chemical space surrounding the imidazole scaffold.

Rational Drug Design: This strategy relies on an understanding of the biological target and the mechanisms of molecular recognition. It can be broadly divided into structure-based and ligand-based approaches. frontiersin.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be used to design ligands that fit precisely into the binding site. frontiersin.org Molecular docking simulations, a key tool in SBDD, can predict the binding affinity and orientation of potential imidazole derivatives within a target's active site. nih.govnih.gov This allows for the in silico screening of virtual libraries and the prioritization of compounds for synthesis. For example, molecular docking was used to confirm the stable binding of potent imidazole-based EGFR inhibitors within the enzyme's active site, corroborating experimental findings. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods use the knowledge of known active ligands to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. frontiersin.orgnih.gov QSAR studies are used to correlate the physicochemical properties of a series of compounds with their biological activity, providing a model that can predict the activity of new, unsynthesized analogues. mdpi.comnih.gov

Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. acs.org For imidazole scaffolds, multi-component reactions (MCRs) are particularly powerful tools. MCRs, such as the Ugi or Passerini reactions, allow for the one-pot synthesis of complex, highly substituted imidazoles from simple starting materials. acs.org This method facilitates the creation of diverse libraries of compounds by varying the input components, which can then be screened for biological activity. This approach is highly efficient for exploring SAR and identifying initial hit compounds for further optimization. nih.govacs.org The relative ease with which the imidazole ring system can be functionalized with various substituents makes it an excellent starting point for building diverse chemical libraries for drug discovery. nih.gov

By integrating computational methods of rational design with the high-throughput synthesis capabilities of combinatorial chemistry, researchers can systematically modify the imidazole scaffold to develop novel compounds with optimized activity and drug-like properties. nih.govacs.org

Mechanistic Investigations of Molecular Interactions and Cellular Pathways

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of nitroimidazole derivatives is intrinsically linked to their interactions with key cellular macromolecules. Research into these interactions provides a foundational understanding of their therapeutic and cytotoxic effects. The mechanisms often involve direct binding to enzymes or nucleic acids, leading to the disruption of essential cellular processes.

While specific studies detailing the interaction of 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole with the enzyme MabA (β-ketoacyl-ACP reductase) are not extensively documented in the provided literature, the broader class of imidazole-based compounds is well-known for its enzyme inhibitory activities. For instance, various imidazole (B134444) derivatives have been investigated as inhibitors of key signaling enzymes like the Epidermal Growth Factor Receptor (EGFR) and B-Raf kinase. nih.govnih.gov These studies often reveal that the imidazole scaffold can fit into the ATP-binding pocket of kinases, leading to competitive inhibition. The specific substitutions on the imidazole ring play a critical role in determining the potency and selectivity of this inhibition. For example, certain substitutions can form crucial hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor and preventing the binding of the natural substrate. nih.gov The anti-proliferative effects of these compounds are often attributed to the downstream consequences of inhibiting such enzymatic pathways. nih.gov

The interaction of nitroaromatic compounds, including nitroimidazole derivatives, with DNA is a significant aspect of their mechanism of action. Studies on structurally related 2-(nitrophenyl)-benzimidazoles show that these molecules can bind to both double-stranded (dsDNA) and single-stranded (ssDNA). nih.govnih.gov The primary mode of interaction is often electrostatic, particularly at low ionic strengths. nih.gov However, a more impactful binding mode, intercalation, has been unambiguously established for several nitrophenyl benzimidazole (B57391) derivatives through spectroscopic and thermal melting studies. nih.gov

In Vitro Biological Screening Paradigms for Mechanistic Insights

In vitro studies using cell lines are fundamental for elucidating the biological effects of compounds like this compound. These experimental models allow for detailed investigation into how the compound affects cellular health, proliferation, and underlying signaling pathways.

Imidazole derivatives are known to modulate several critical cellular signaling pathways that are often dysregulated in cancer. nih.gov Research has demonstrated that certain imidazole compounds can act as potent inhibitors of kinases that are key components of these pathways, such as VEGFR-2 and B-Raf kinase. nih.gov The inhibition of these kinases disrupts the signaling cascades responsible for cell growth, proliferation, and angiogenesis. For example, some imidazole derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, preventing cells from completing mitosis. nih.gov The anti-tumor effects of related benzimidazole compounds have been linked to the disruption of microtubule function, leading to mitotic arrest and subsequent apoptosis. nih.govnih.gov This is often associated with the modulation of downstream proteins like survivin, cyclin B1, and cyclin-dependent kinase 1 (Cdk1). nih.gov

The anti-proliferative activity of imidazole-based compounds has been evaluated against a variety of human cancer cell lines. These studies are crucial for determining the potency and selectivity of the compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric obtained from these assays. For example, studies on various substituted triphenyl-imidazole derivatives have demonstrated significant growth inhibition against lung carcinoma (A549) and breast cancer (MCF-7, MDA-MB-231) cell lines. researchgate.netsemanticscholar.org The mechanism underlying this anti-proliferative activity often involves the induction of apoptosis, which can be triggered through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govmdpi.com Flow cytometry analyses have confirmed that treatment with such compounds leads to an increased population of apoptotic cells. nih.govnih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Imidazole Derivatives

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast Cancer) | 0.73 | nih.gov |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 (Breast Cancer) | 20.4 | nih.gov |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | Various | < 5 | nih.gov |

| Imidazole Platinum(II) Complex (PtMet2) | MDA-MB-231 (Breast Cancer) | 0.48 | mdpi.com |

This table presents data for structurally related imidazole compounds to illustrate the anti-proliferative potential of this chemical class.

Electrochemical and Redox Mechanism Studies of Nitroimidazole Derivatives

The biological activity of nitroimidazoles is critically dependent on the electrochemical properties of the nitroaromatic group. nih.gov The reduction of the nitro group is often the initial step in the bioactivation of these compounds, leading to the formation of reactive intermediates that can interact with cellular targets. nih.govnih.gov

The redox potential of a nitro compound indicates the ease with which it can be reduced. Cyclic voltammetry is a key technique used to measure these potentials. nih.gov Studies have shown that nitroimidazole derivatives are electrochemically reducible due to the presence of the nitro group. nih.gov The reduction process can be complex. For some related 2-(nitrophenyl)-5-nitrobenzimidazoles, the electrochemical reduction follows an ECE (electron transfer-coupled chemical reaction-electron transfer) mechanism. nih.gov This involves an initial irreversible electron transfer, followed by a chemical step, and then a subsequent reversible electron transfer process. nih.gov

This reductive activation is more efficient in anaerobic environments, such as in certain bacteria or hypoxic tumor cells, where low redox potential electron donors like ferredoxin are available. researchgate.net The reduction of the nitro group generates highly reactive species, such as nitroso and hydroxylamine (B1172632) derivatives, and even nitro radical anions. nih.govresearchgate.net These reactive intermediates are non-specific in their reactivity and can form covalent adducts with various cellular macromolecules, including proteins and DNA, leading to oxidative stress and cell damage. nih.govnih.gov The specific redox potential of a given nitroimidazole derivative can influence its biological activity, with compounds having higher (less negative) redox potentials being more easily reduced and potentially more active under aerobic conditions. nih.gov

In-Depth Computational Analysis of this compound: A Theoretical Perspective

The intricate architecture of this compound, featuring an imidazole core substituted with a reactive nitrophenyl group and an electron-withdrawing trifluoromethyl moiety, suggests a compelling candidate for theoretical investigation. Such studies are crucial for elucidating its potential interactions with biological targets, understanding its electronic properties, and predicting its behavior in a dynamic physiological environment. However, the absence of specific research on this compound necessitates a discussion of the methodologies that would be employed in such an analysis, based on computational studies of similar imidazole derivatives.

Conclusion

Advanced Research Techniques and Unexplored Avenues for 2 2 Nitrophenyl 5 Trifluoromethyl 1h Imidazole

Potential Applications in Material Science Research (e.g., Covalent Organic Frameworks, Ligands for Catalysis)

The imidazole (B134444) scaffold is a versatile building block in the design of advanced materials due to its coordination properties and structural rigidity. The specific substituents on 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole could offer unique advantages in this context.

Covalent Organic Frameworks (COFs):

Covalent Organic Frameworks are a class of porous crystalline polymers with ordered structures and high stability, making them suitable for a variety of applications. Imidazole-based COFs have been explored for applications such as catalysis and extraction. rsc.orgresearchgate.net The incorporation of this compound as a building block could lead to COFs with tailored properties.

Gas Adsorption and Separation: The presence of the polar nitro group could enhance the affinity of the COF for specific gases, such as carbon dioxide, through dipole-quadrupole interactions. The trifluoromethyl group, on the other hand, could introduce hydrophobicity, potentially leading to materials with selective adsorption properties for organic vapors.

Catalysis: Imidazolium salt-functionalized COFs have demonstrated outstanding catalytic performance for the conversion of CO2. nih.gov The nitrogen atoms in the imidazole ring of the title compound can act as coordination sites for metal ions, creating catalytic centers within the COF structure. The electron-withdrawing nature of the substituents may modulate the catalytic activity of these metal centers. For instance, phenanthroimidazole-based COFs have shown enhanced activity for photocatalytic hydrogen evolution. scispace.com

| Potential COF Application | Key Functional Group | Predicted Influence |

| Selective Gas Adsorption | Nitro group | Enhanced affinity for polar molecules like CO2. |

| Heterogeneous Catalysis | Imidazole Core, Nitro group | Coordination sites for metal catalysts; electronic modulation of catalytic activity. |

| Water Remediation | Trifluoromethyl group | Increased hydrophobicity for adsorption of organic pollutants. |

Ligands for Catalysis:

Imidazole derivatives are widely used as ligands in coordination chemistry and catalysis. nih.govacs.orgrsc.orgacs.orgnih.gov The specific electronic and steric properties of this compound make it a promising candidate as a ligand for various catalytic transformations. The nitrogen atoms of the imidazole ring can coordinate to a metal center, and the nitrophenyl and trifluoromethyl substituents can influence the stability and reactivity of the resulting metal complex. These substituents can fine-tune the electronic properties of the metal center, thereby affecting its catalytic activity and selectivity.

Development of Advanced Analytical Methods for Reaction Monitoring and Product Characterization

The synthesis of specifically substituted imidazoles requires robust analytical methods to monitor the reaction progress and to fully characterize the final product.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the progress of organic reactions by observing the disappearance of starting materials and the appearance of the product spot. chemrxiv.org

UV-Visible Spectroscopy: The synthesis of imidazole derivatives can be monitored by UV spectroscopy, which can be particularly useful for compounds containing chromophores like the nitrophenyl group. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative method for reaction monitoring, allowing for the determination of the concentration of reactants and products over time.

Product Characterization:

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound.

| Analytical Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C=N, NO2, C-F). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR provide detailed information about the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Elemental Analysis | Provides the percentage composition of C, H, N, and other elements, confirming the empirical formula. chemrxiv.org |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal, offering definitive structural proof. |

Future Directions in Synthetic Methodology and Mechanistic Elucidation

While general methods for imidazole synthesis are well-established, the preparation of polysubstituted imidazoles with specific substitution patterns like that of this compound can be challenging. rsc.orgorganic-chemistry.orgrsc.org Future research could focus on developing more efficient and sustainable synthetic routes and on understanding the underlying reaction mechanisms.

Advanced Synthetic Methodologies:

Multicomponent Reactions: One-pot multicomponent reactions, such as the Radziszewski synthesis, offer an efficient approach to constructing the imidazole core from simple starting materials. mdpi.comscispace.comjapsonline.com Exploring novel combinations of starting materials and catalysts could lead to improved yields and milder reaction conditions.

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and energy sources is a key focus of modern synthetic chemistry. Future synthetic strategies could explore:

Green Catalysts: Development of reusable and non-toxic catalysts, such as ionic liquids or nanoparticle-based catalysts. nih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasonic irradiation can often lead to shorter reaction times and higher yields compared to conventional heating. nih.gov

Fluorination Chemistry: The introduction of the trifluoromethyl group can be a synthetic challenge. Recent advances in fluorination chemistry could provide novel methods for the synthesis of trifluoromethyl-substituted imidazoles. researchgate.netrsc.orgnih.gov

Mechanistic Elucidation:

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and for designing new reactions. researchgate.netacs.orgnih.gov

Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, physicochemical properties, and chemical reactivity of reactants, intermediates, and products. nih.gov This can provide insights into the reaction pathway and help to predict the feasibility of different synthetic routes.

Kinetic Studies: Experimental kinetic studies can be used to determine the rate law of the reaction, providing information about the species involved in the rate-determining step.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout the reaction, providing valuable information about the reaction mechanism.

By exploring these advanced research techniques and unexplored avenues, the full potential of this compound as a valuable building block in various scientific and technological fields can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, nitro-substituted benzaldehyde derivatives can react with trifluoromethyl-containing precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like copper iodide (CuI) . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst screening : Transition metals (e.g., CuI) enhance cyclization efficiency .

- Solvent selection : DMF improves solubility of aromatic intermediates, while ethanol facilitates crystallization .

- Yield improvement : Stepwise purification (e.g., column chromatography followed by recrystallization) ensures >85% purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identification of nitro (N–O stretch at ~1520 cm⁻¹) and C–F (1100–1200 cm⁻¹) groups .

- NMR (¹H/¹³C) : Aromatic protons (δ 7.5–8.5 ppm) and CF₃ carbon (δ ~120 ppm, q, J = 270 Hz) .

- Elemental analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the 2-nitrophenyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

- Methodological Answer :

- Electronic effects : The nitro group deactivates the phenyl ring, directing electrophilic attacks to the meta position, while the CF₃ group enhances stability against hydrolysis .

- Reactivity studies : Use DFT calculations to map electron density (e.g., Mulliken charges) and predict reactive sites .

- Experimental validation : Perform Suzuki-Miyaura coupling with para-substituted boronic acids to test regioselectivity .

Q. What strategies can resolve contradictory data regarding the biological activity of this compound derivatives across different assays?

- Methodological Answer : Contradictions may arise from:

- Purity variability : Validate via HPLC-MS to rule out impurities >0.5% .

- Assay conditions : Compare results under standardized oxygen levels (e.g., hypoxia vs. normoxia) and cell lines (e.g., HEK293 vs. HeLa) .

- Metabolic stability : Assess liver microsome degradation rates to identify active metabolites .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization issues : The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates slow evaporation in DMSO/acetone mixtures .

- X-ray diffraction : Use synchrotron radiation for small crystals (<0.1 mm). Refinement software (e.g., SHELXL) resolves disorder in nitro and CF₃ groups .

- Comparative analysis : Overlay with similar structures (e.g., PD169316 ) to validate bond lengths and angles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.